molecular formula C15H11F3 B223660 (2R,4S)-2-ethyl-4-methyl-1,3-dioxolane CAS No. 1568-99-6

(2R,4S)-2-ethyl-4-methyl-1,3-dioxolane

Cat. No.: B223660
CAS No.: 1568-99-6
M. Wt: 116.16 g/mol
InChI Key: CSZCLQLJVFLXLI-NTSWFWBYSA-N
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Description

(2R,4S)-2-Ethyl-4-methyl-1,3-dioxolane is a chiral dioxolane derivative with a five-membered 1,3-dioxolane ring substituted at the 2- and 4-positions by ethyl and methyl groups, respectively. Its stereochemistry (2R,4S) confers distinct physicochemical properties, including volatility and conformational behavior. Key findings include:

  • Synthesis: Synthesized via acid-catalyzed cyclization of diols or as a degradation product in battery electrolytes (e.g., sodium-based systems) .
  • Structural Complexity: Gas chromatography (GC) reveals two distinct peaks, suggesting the presence of structural isomers or conformers (e.g., chair vs. twist-boat) .
  • Applications: Primarily observed in material science, particularly in electrolyte degradation studies, where its volatility and polarity influence battery performance .

Properties

IUPAC Name

(2R,4S)-2-ethyl-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCLQLJVFLXLI-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1OC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298448
Record name cis-2-Ethyl-4-methyl-1,3-dioxolane
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-99-6
Record name cis-2-Ethyl-4-methyl-1,3-dioxolane
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Record name cis-2-Ethyl-4-methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-ethyl-4-methyl-, (2R,4S)-rel
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Record name 2-ETHYL-4-METHYL-1,3-DIOXOLANE, CIS-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-ethyl-4-methyl-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones. One common method is the acid-catalyzed reaction of 2-ethyl-1,3-propanediol with acetone. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid and a dehydrating agent to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the cyclization reaction. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-ethyl-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 2-ethyl-1,3-propanediol.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

(2R,4S)-2-ethyl-4-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which (2R,4S)-2-ethyl-4-methyl-1,3-dioxolane exerts its effects depends on its specific interactions with molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The dioxolane ring can stabilize transition states and intermediates, facilitating various transformations.

Comparison with Similar Compounds

Functional Group Variations

Compound Name Substituents Stereochemistry Key Applications/Findings Reference
(2R,4S)-2-Ethyl-4-methyl-1,3-dioxolane Ethyl (C2), Methyl (C4) 2R,4S Electrolyte degradation product; dual GC peaks suggest isomerism .
(4S,5S)-2,2,4-Triethyl-5-methyl-1,3-dioxolane Triethyl (C2, C4), Methyl (C5) 4S,5S Pheromone in triatomine insects; mediates aggregation and mating behaviors .
Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate Dimethyl (C2), Acetate (C4) 4S Chiral synthon in organic synthesis; characterized by NMR .
2-Methyl-1,3-dioxolane Methyl (C2) N/A Volatile compound in recycled PET materials; low concentrations in industrial processes .

Key Differences :

  • The target compound’s ethyl and methyl groups enhance volatility compared to bulkier substituents (e.g., triethyl in insect pheromones).
  • Acetate derivatives (e.g., methyl ester) are more polar, favoring use in synthetic chemistry rather than material science.

Stereochemical and Pharmacological Derivatives

Compound Name Substituents Stereochemistry Key Applications/Findings Reference
(2R,4R)-2-[2-(4-Chlorophenyl)ethyl]-4-methyl-1,3-dioxolane Chlorophenyl, Imidazole 2R,4R Potent haem oxygenase-1 inhibitor (IC₅₀ = 0.6 µM); no activity on HO-2 .
(2R,4S)-2-Methyl-4-phenyl-1,3-dioxolane Methyl (C2), Phenyl (C4) 2R,4S Fragrance ingredient; lacks chocolate odor notes; cis isomers dominate sensory activity .
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Chloromethyl, Dimethyl Chiral Pharmaceutical intermediate; resolved via chiral GC for enantiomeric purity .

Key Differences :

  • Pharmacologically active dioxolanes (e.g., chlorophenyl derivatives) require bulky aromatic or heterocyclic groups for enzyme inhibition, unlike the simpler alkyl-substituted target compound.
  • Stereochemistry critically impacts sensory properties: (2R,4S)-2-methyl-4-phenyl-1,3-dioxolane exhibits odor profiles distinct from trans isomers .

Material Science and Physical Properties

Compound Name Substituents Key Properties Reference
This compound Ethyl, Methyl Volatile degradation product in electrolytes; dual GC peaks indicate structural complexity .
4-Methyl-1,3-dioxolane derivatives Variable alkyl chains Dielectric behavior influenced by alkyl chain length; sub-α Debye-like relaxation observed .
2-Ethoxy-1,3-dioxolane Ethoxy (C2) High solvent efficacy; stable medium for aldol reactions .

Key Differences :

  • Ethyl/methyl substitution in the target compound reduces polarity compared to ethoxy derivatives, limiting its utility as a solvent but enhancing volatility for GC detection.

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